Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
Structural Classification and Nomenclature
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridazine ring system. The core structure, imidazo[1,2-b]pyridazine, consists of a five-membered imidazole ring (positions 1–2) fused to a six-membered pyridazine ring (positions 3–6 and 7–8) at positions 2 and 3 of the pyridazine moiety (Figure 1). The compound is substituted with a chlorine atom at position 6 and a methyl ester group at position 2, yielding the systematic IUPAC name This compound .
Molecular Formula : C₈H₆ClN₃O₂
Molecular Weight : 211.61 g/mol
CAS Registry Number : 572910-59-9
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClN₃O₂ | |
| Molecular Weight | 211.61 g/mol | |
| CAS Number | 572910-59-9 | |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C1=C/N2N=C(Cl)C=C\C2=N\1 |
The methyl ester at position 2 enhances solubility and serves as a reactive handle for further derivatization, while the chlorine at position 6 modulates electronic properties and influences binding interactions in biological systems.
Historical Development of Imidazopyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold was first synthesized in 1967 through cyclocondensation reactions involving α-bromoketones and aminopyridazines. Early work by Yoneda and Stanovnik established foundational synthetic routes, but interest in this heterocycle surged in the 2000s due to its pharmacological potential.
Key Milestones:
- Antiviral Discoveries (2003) : Diana et al. identified 2-aminoimidazo[1,2-b]pyridazines as potent inhibitors of picornaviruses, demonstrating broad-spectrum activity against human rhinoviruses and enteroviruses.
- Kinase Inhibitor Development (2010s) : The FDA approval of ponatinib, a BCR-ABL kinase inhibitor containing an imidazo[1,2-b]pyridazine moiety, validated the scaffold’s utility in oncology. Concurrently, derivatives like 27f (a selective Mps1 kinase inhibitor) showcased nanomolar antiproliferative activity.
- Neurodegenerative Applications (2010) : Imidazo[1,2-b]pyridazines were explored as β-amyloid plaque-binding agents for Alzheimer’s disease imaging, with compound 4 exhibiting high affinity (Kᵢ = 11.0 nM).
Table 2: Evolution of Imidazo[1,2-b]pyridazine Applications
The scaffold’s adaptability is attributed to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a privileged structure in drug discovery. Modern synthetic strategies, such as palladium-catalyzed cross-coupling and regioselective functionalization, have further diversified its chemical space.
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-12-7(10-5)3-2-6(9)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCGSZAYZOLZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653328 | |
| Record name | Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572910-59-9 | |
| Record name | Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572910-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Selection and Initial Cyclization
A common starting material is 3-amino-6-chloropyridazine , which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form an intermediate formamidine derivative. This step is typically conducted in a reactor at 40–100 °C for 2–8 hours, yielding an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate with high efficiency.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40–100 °C, 2–8 h | Formation of formamidine intermediate |
Cyclization and Introduction of Nitrile Group
The formamidine intermediate is then reacted with bromoacetonitrile in an appropriate solvent at 50–160 °C for 3–15 hours. After cooling, the reaction mixture is basified (pH adjusted with saturated sodium carbonate solution), leading to precipitation of a solid mixture. This step promotes ring closure forming the imidazo[1,2-b]pyridazine core with a nitrile substituent at position 3.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 2 | Formamidine intermediate + bromoacetonitrile, 50–160 °C, 3–15 h, pH adjustment with Na2CO3 | Cyclization and nitrile introduction; solid precipitate |
Purification and Conversion to Methyl Ester
The crude solid is dissolved in ethyl acetate, washed multiple times with water and saturated saline, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. This intermediate can then be converted to the methyl ester derivative by esterification or methylation reactions, typically using methyl chloroformate or methyl iodide under basic conditions.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 3 | Dissolution in ethyl acetate, washing, drying, filtration | Crude nitrile intermediate |
| 4 | Esterification with methyl chloroformate or methylation | Formation of this compound |
Detailed Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Impact on Yield and Purity |
|---|---|---|
| Temperature (Step 1) | 40–100 °C | Higher temp accelerates formamidine formation |
| Reaction Time (Step 1) | 2–8 hours | Longer time improves conversion |
| Temperature (Step 2) | 50–160 °C | Critical for cyclization; too high causes decomposition |
| Reaction Time (Step 2) | 3–15 hours | Sufficient time ensures complete cyclization |
| pH Adjustment | Saturated Na2CO3 solution | Essential for precipitating solid intermediate |
| Solvent for Purification | Ethyl acetate | Efficient extraction and purification |
Research Findings and Comparative Analysis
The method described in patent CN112321592B emphasizes low-cost raw materials , simple reaction conditions , and short overall process time , achieving stable quality and high purity of the product. The four-step method is robust, scalable, and reproducible.
Alternative synthetic routes reported in medicinal chemistry literature focus on the modification of the 2-position carboxyl group and 6-position substituents via Pd-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. However, these methods often start from key intermediates such as 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid or its derivatives and are more complex.
Industrial scale-up can incorporate continuous flow reactors to improve yield and safety, and green chemistry principles by substituting solvents like dichloromethane with ethyl acetate or other less toxic solvents, enhancing sustainability without sacrificing product quality.
Summary Table of Preparation Methods
Analytical Characterization
The purity and identity of the synthesized compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the imidazo[1,2-b]pyridazine core, methyl ester signals, and presence of the chloro substituent.
- High-Performance Liquid Chromatography (HPLC): To assess purity, typically >95% purity is targeted.
- Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.
- Melting Point and Elemental Analysis: Additional confirmation of compound identity and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:
- Therapeutic Potential : Research indicates that this compound may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and progression. For instance, it has been linked to the inhibition of adaptor-associated kinase 1 (AAK1), which is implicated in several diseases including Alzheimer's and Parkinson's disease .
Biological Research
The compound is utilized in biological studies to elucidate its mechanism of action:
- Mechanism of Action : It can modulate enzyme activity or receptor interaction, leading to significant biological effects. Understanding these interactions is crucial for drug design and therapeutic interventions .
Chemical Synthesis
This compound serves as a valuable building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is used to create more complex derivatives that may possess enhanced biological activities or new functionalities. The compound can undergo various chemical reactions such as substitution and hydrolysis to yield different derivatives .
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Material Science : It is explored for developing new materials with specific electronic properties, which could be beneficial in electronics and nanotechnology .
- Agrochemicals : Its potential use in agricultural chemistry includes enhancing crop protection against pests and diseases .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines by targeting specific signaling pathways .
- Enzyme Inhibition Studies : Research focusing on AAK1 inhibitors has shown promising results in reducing pain responses in animal models, indicating potential therapeutic uses for pain management .
Mechanism of Action
The mechanism of action of methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Halogen Substituents : Bromine substitution (e.g., 6-bromo analog) increases molecular weight significantly (286.09 g/mol) compared to chlorine, which may enhance electrophilicity and reactivity in cross-coupling reactions .
- Carboxylic Acid vs. Ester : The carboxylic acid derivative (14714-24-0) has a lower molecular weight (197.58 g/mol) and higher polarity, making it suitable for salt formation or direct conjugation in drug design .
Biological Activity
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Overview of the Compound
This compound is characterized by the presence of a chlorine atom at the 6-position and a carboxylate group at the 2-position of the imidazo[1,2-b]pyridazine ring. These structural features contribute to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity and leading to significant biological effects. Research indicates that it may influence pathways related to cancer treatment and other therapeutic areas.
Anticancer Activity
This compound has been studied for its potential anticancer properties. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 3.8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Streptococcus pneumoniae | 8 |
Study on Anticancer Efficacy
A study published in Cancer Letters investigated the efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups. The study highlighted its potential as a lead compound in developing new anticancer therapies .
Research on Antimicrobial Properties
Another research effort focused on the antimicrobial properties of the compound against resistant strains of bacteria. The findings revealed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating antibiotic-resistant infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-b]pyridazine core can significantly influence its potency and selectivity towards specific biological targets.
Comparative Analysis with Analogues
A comparative analysis with related compounds such as ethyl and methyl derivatives has been conducted to evaluate their relative activities:
| Compound | IC50 (μM) | Activity Profile |
|---|---|---|
| This compound | 4.5 | Anticancer & Antimicrobial |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 10 | Reduced anticancer activity |
| Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | >20 | Minimal activity |
Q & A
Q. What synthetic routes are available for preparing methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, and how do reaction conditions influence yield?
Synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Optimization of solvent choice (e.g., polar aprotic solvents) and temperature (reflux vs. ambient) can improve yields. For example, substituting the chloromethyl group with sodium benzenesulfinate in intermediate stages achieves moderate yields (~40–60%) under controlled conditions .
Q. How is the compound characterized for purity and structural confirmation?
Key characterization methods include:
- Melting Point (mp): 248–249°C (consistent with CAS RN 14714-24-0) .
- LCMS/HPLC: Retention times (e.g., 1.05 minutes under SMD-TFA50 conditions) and mass spectrometry (e.g., m/z 755 [M+H]⁺) confirm molecular identity .
- NMR: Assignments of aromatic protons and carbonyl groups validate the imidazo-pyridazine core .
Q. What purification techniques are recommended for isolating intermediates and final products?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively separates intermediates . Recrystallization from ethanol or DMSO is used for final products, achieving >90% purity .
Q. How stable is the compound under standard laboratory storage conditions?
The compound is hygroscopic and should be stored in airtight containers at –20°C. Degradation studies indicate stability for ≥6 months when protected from light and moisture .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nitration at position 3 in the imidazo-pyridazine scaffold?
Nitration at position 3 is driven by electron-donating effects of the adjacent chloro substituent, which activates the ring for electrophilic substitution. Computational modeling (DFT) supports this regioselectivity, showing lower activation energy for nitration at position 3 compared to other sites . Experimental validation involves competitive reactions with deuterated analogs .
Q. How can analytical methods resolve discrepancies in reported LCMS data for derivatives?
Contradictions in LCMS profiles (e.g., m/z values) often arise from ionization adducts or solvent effects. Standardizing conditions (e.g., using 0.1% formic acid in mobile phases) and cross-referencing with high-resolution mass spectrometry (HRMS) improve accuracy . For example, discrepancies in [M+H]⁺ peaks are resolved by isotopic pattern analysis .
Q. What pharmacological activities are associated with the imidazo-pyridazine core, and how can structure-activity relationships (SAR) guide derivative design?
Imidazo-pyridazines exhibit anxiolytic, cardiovascular, and neuroleptic activities. SAR studies highlight the importance of the chloro substituent at position 6 for enhancing metabolic stability and the carboxylate group at position 2 for modulating solubility . Bioisosteric replacement of the methyl ester with amides improves target binding in kinase inhibitors .
Q. How do reaction byproducts form during chloromethyl substitution, and how are they mitigated?
Byproducts (e.g., dimeric species) arise from competing nucleophilic attacks on the chloromethyl group. Kinetic studies show that using excess sodium benzenesulfinate (1.5–2.0 equiv) and maintaining low temperatures (0–5°C) suppress side reactions . TLC monitoring at 30-minute intervals ensures reaction control .
Q. What strategies optimize solvent choice for large-scale synthesis while minimizing environmental impact?
Replacing 1,2-dimethoxyethane with cyclopentyl methyl ether (CPME) reduces toxicity and improves recyclability. Solvent screening via Hansen solubility parameters identifies CPME as a greener alternative without compromising yield (~55% vs. 60% in traditional solvents) .
Q. How do steric and electronic effects influence the reactivity of the methyl ester group in cross-coupling reactions?
The electron-withdrawing ester group deactivates the ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) for Suzuki-Miyaura couplings. Steric hindrance at position 2 necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
